molecular formula C17H20ClIN2O2S B15349666 (S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride

(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride

Cat. No.: B15349666
M. Wt: 478.8 g/mol
InChI Key: SUVKXARBBZNQCH-NTISSMGPSA-N
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Description

(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride: is a chemical compound with significant potential in various scientific and industrial applications. This compound features a benzyl group attached to a pyrrolidin-3-yl moiety, which is further connected to a 4-iodo-benzenesulfonamide group. The presence of iodine and the sulfonamide group makes it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-3-pyrrolidinol with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired purity and structural integrity of the compound.

Chemical Reactions Analysis

(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride: can undergo various types of chemical reactions:

  • Oxidation: The iodine atom in the compound can be oxidized to form iodine-containing byproducts.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in a different structural isomer.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines or alcohols, to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or iodine monochloride can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Iodine-containing byproducts.

  • Reduction: Structural isomers without iodine.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride: can be compared with other similar compounds, such as (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride and N-(1-Benzyl-pyrrolidin-3-YL)-4-bromo-benzenesulfonamide hydrochloride The key differences lie in the stereochemistry and the halogen atom present in the compound

Comparison with Similar Compounds

  • (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride

  • N-(1-Benzyl-pyrrolidin-3-YL)-4-bromo-benzenesulfonamide hydrochloride

  • N-(1-Benzyl-pyrrolidin-3-YL)-4-chloro-benzenesulfonamide hydrochloride

(S)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H20ClIN2O2S

Molecular Weight

478.8 g/mol

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-4-iodobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C17H19IN2O2S.ClH/c18-15-6-8-17(9-7-15)23(21,22)19-16-10-11-20(13-16)12-14-4-2-1-3-5-14;/h1-9,16,19H,10-13H2;1H/t16-;/m0./s1

InChI Key

SUVKXARBBZNQCH-NTISSMGPSA-N

Isomeric SMILES

C1CN(C[C@H]1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl

Origin of Product

United States

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